![molecular formula C19H19ClN2OS B418275 2-(4-tert-butylphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole CAS No. 332380-68-4](/img/structure/B418275.png)
2-(4-tert-butylphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
The synthesis of 2-(4-tert-butylphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole typically involves the reaction of 4-tert-butylbenzohydrazide with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Chemical Reactions Analysis
2-(4-tert-butylphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the oxadiazole ring to other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, although further studies are needed to confirm these effects.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes and inhibition of essential enzymes. In cancer cells, the compound may induce apoptosis (programmed cell death) by interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 2-(4-tert-butylphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole include:
2-(4-Tert-butylphenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-oxadiazole: This compound has a methoxy group instead of a chlorine atom, which may alter its chemical reactivity and biological activity.
2-(4-Tert-butylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole:
2-(4-Tert-butylphenyl)-5-[(4-bromophenyl)methylsulfanyl]-1,3,4-oxadiazole: The bromine atom can influence the compound’s reactivity in substitution reactions and its overall stability.
These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-19(2,3)15-8-6-14(7-9-15)17-21-22-18(23-17)24-12-13-4-10-16(20)11-5-13/h4-11H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKVFMADDHMKTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

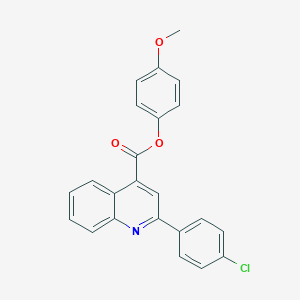
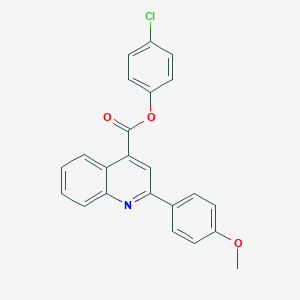

![N-[1,1'-biphenyl]-2-yl-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B418201.png)

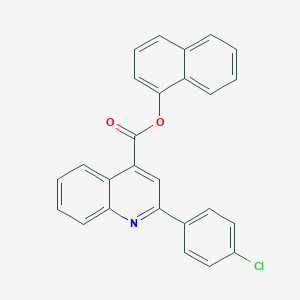
![N-(2-methylcyclohexyl)-5,6-dihydrobenzo[c]acridine-7-carboxamide](/img/structure/B418208.png)
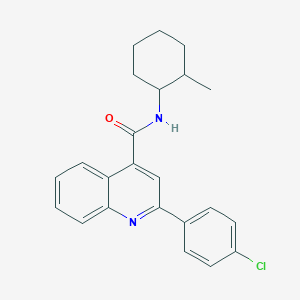
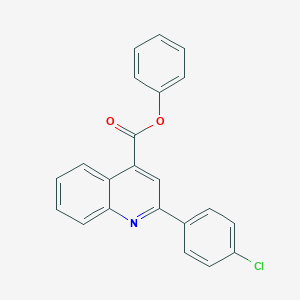


![3-Chloro-6-methyl-N-(naphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B418213.png)

